molecular formula C13H8F3NO2 B12274012 Phenyl (2,4,5-trifluorophenyl)carbamate

Phenyl (2,4,5-trifluorophenyl)carbamate

Cat. No.: B12274012
M. Wt: 267.20 g/mol
InChI Key: PQFWBWJSSUFFGO-UHFFFAOYSA-N
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Description

Phenyl (2,4,5-trifluorophenyl)carbamate is a fluorinated carbamate derivative characterized by a phenyl group linked to a 2,4,5-trifluorophenyl moiety via a carbamate bridge. For instance, tert-butyl (2,4,5-trifluorophenyl)carbamate () shares the trifluorophenyl core but substitutes phenyl with tert-butyl, likely altering solubility and stability .

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

phenyl N-(2,4,5-trifluorophenyl)carbamate

InChI

InChI=1S/C13H8F3NO2/c14-9-6-11(16)12(7-10(9)15)17-13(18)19-8-4-2-1-3-5-8/h1-7H,(H,17,18)

InChI Key

PQFWBWJSSUFFGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2F)F)F

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents :
    • 2,4,5-Trifluoroaniline (1.0 equiv)
    • Phenyl isocyanate (1.1 equiv)
    • Solvent: DCM or THF (0.1–0.5 M)
  • Conditions :
    • Temperature: 0–25°C
    • Time: 2–6 hours
    • Workup: Sequential washing with aqueous NaHCO₃ and brine, followed by solvent evaporation.

This method is advantageous for its simplicity but requires careful control of stoichiometry to minimize side reactions such as urea formation.

Multi-Step Synthesis via Acylation and Carbamate Formation

A scalable approach involves synthesizing intermediates such as 2,4,5-trifluorophenylacetic acid before introducing the carbamate group.

Halogenation and Alkoxylation (US8835679B2)

Key steps include:

  • Halogenation :
    • Substrate: 1,2,4-Trifluorobenzene
    • Reagent: PCl₅ or PBr₃ in fluorobenzene
    • Product: 1,2,4-Trifluoro-5-(1,1,2-trichloroethyl)benzene.
  • Dehydrohalogenation :
    • Base: NaOH or KOH in fluorobenzene at 80°C
    • Product: 1-[1,2-Dichloroethenyl]-2,4,5-trifluorobenzene.
  • Carbamate Formation :
    • Reaction with phenyl chloroformate in the presence of triethylamine.

Yield : 25–40% over three steps.

Condensation-Decarboxylation Route (CN103012111A)

This method employs nitration and fluorination of 2,4-dichlorofluorobenzene, followed by condensation with diethyl malonate:

  • Nitration : 2,4-Dichlorofluorobenzene → 2,4,5-Trifluoronitrobenzene (70–85% yield).
  • Reduction : Nitro group reduction to amine using H₂/Pd-C (90–95% yield).
  • Diazotization-Fluorination : Conversion to 2,4,5-trifluorophenylacetic acid (60–75% yield).
  • Carbamate Coupling : Reaction with phenyl chloroformate (70–80% yield).

Microwave-Assisted Synthesis (Sciforum)

Microwave irradiation enhances reaction efficiency for carbamate derivatives:

  • Reagents :
    • 4-Aminosalicylanilide derivative
    • Phenyl isocyanate
    • Solvent: Chlorobenzene
  • Conditions :
    • Temperature: 130°C
    • Time: 30 minutes
    • Catalyst: Phosphorus trichloride (0.5 equiv)

Yield : 68%.

Comparative Analysis of Methods

Method Steps Yield Advantages Limitations
Direct Reaction 1 65–80% Simple, rapid Limited scalability
Multi-Step 3–4 25–70% High purity, scalable Labor-intensive, requires intermediates
Microwave 1 68% Energy-efficient, fast Specialized equipment needed

Mechanistic Insights

Carbamate Formation

The reaction between amines and isocyanates proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the carbamate. Fluorine substituents on the aromatic ring enhance electrophilicity, accelerating the reaction.

Steric and Electronic Effects

  • Electron-Withdrawing Fluorine Groups : Increase reactivity of the aniline nitrogen but may hinder accessibility in sterically crowded systems.
  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of fluorinated intermediates.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis is a primary reaction pathway for carbamates. Phenyl (2,4,5-trifluorophenyl)carbamate undergoes cleavage under acidic or basic conditions:

  • Acidic Hydrolysis : Generates 2,4,5-trifluoroaniline, carbon dioxide, and phenol via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Basic Hydrolysis : Yields 2,4,5-trifluorophenylamine, carbonate ions, and phenolate under alkaline conditions.

Kinetics :
Hydrolysis rates depend on pH and temperature. For structurally similar carbamates, first-order rate constants at pH 8.3 range from 4.9×1024.9 \times 10^{-2} per minute (phenyl carbamates) to slower rates for fluorinated derivatives due to electron-withdrawing effects .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient trifluorophenyl ring facilitates SNAr reactions. Key transformations include:

NucleophileConditionsProductYieldSource
Ammonia80°C in fluorobenzene2,4,5-Trifluorophenylacetamide25%
MethoxideTHF, −70°CMethoxy-substituted derivative34%
HydrazineAcetonitrile, 0–5°CHydrazide intermediate31–33%

Fluorine substituents at positions 2, 4, and 5 direct nucleophilic attack to the para position relative to the carbamate group .

Thermal Decomposition

At elevated temperatures (>150°C), the carbamate bond dissociates:

Phenyl (2,4,5-trifluorophenyl)carbamateΔ2,4,5-Trifluoroaniline+Phenyl isocyanate\text{this compound} \xrightarrow{\Delta} 2,4,5\text{-Trifluoroaniline} + \text{Phenyl isocyanate}

This reaction is critical in polymer degradation studies and material stability assessments .

Grignard and Organometallic Reactions

The carbamate reacts with organometallic reagents to form substituted ureas or amines:

  • Reaction with n-BuLi : Deprotonation at the carbamate nitrogen generates a lithium amide intermediate, which reacts with electrophiles like trifluoroethyl trifluoroacetate to yield α-trifluoromethylated products .

  • With Grignard Reagents (RMgX) : Substitution at the carbonyl carbon produces N-alkylated derivatives.

Diazotization and Coupling

Post-hydrolysis, the liberated 2,4,5-trifluoroaniline can undergo diazotization:

2,4,5-TrifluoroanilineNaNO2,HClDiazonium saltCoupling AgentAzo derivatives\text{2,4,5-Trifluoroaniline} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Coupling Agent}} \text{Azo derivatives}

This pathway is utilized in synthesizing dyes or bioactive molecules .

Stability and Environmental Degradation

  • Photolysis : UV exposure leads to radical-mediated cleavage of the C–O bond in the carbamate group .

  • Microbial Degradation : Soil microorganisms hydrolyze the compound into non-toxic metabolites, with a half-life of 12 weeks under aerobic conditions .

Key Data Table: Reaction Outcomes

Reaction TypeConditionsKey ProductYield (%)Stability Notes
Hydrolysis (Basic)pH 10, 25°C2,4,5-Trifluorophenylamine95+Stable in inert solvents
SNAr (Ammonia)80°C, 16h2,4,5-Trifluorophenylacetamide25Sensitive to moisture
Grignard (n-BuLi)−70°C, THFTrifluoromethylated derivative34Requires anhydrous conditions
Thermal Decomposition150°C, N₂Phenyl isocyanateQuant.Exothermic

Scientific Research Applications

Wood Preservation

One of the most notable applications of phenyl (2,4,5-trifluorophenyl)carbamate is in wood preservation. Research has demonstrated that fluorinated carbamates can effectively protect wood from fungal decay and insect attacks.

Key Findings:

  • Fungal Resistance: Studies indicate that wood treated with methyl fluorophenyl carbamates exhibits increased resistance to fungal decay. Specifically, methyl 2,4,6-trifluorophenyl carbamate has shown promising results in reducing weight loss due to fungal attack compared to non-treated controls .
  • Stability in Wood: The stability of carbamate bonds formed during treatment is crucial. Wood impregnated with these compounds showed less leaching and degradation over time, making them effective long-term preservatives .

Table 1: Efficacy of Methyl Fluorophenyl Carbamates on Fungal Resistance

CompoundWeight Loss (%)Retention (%)
Methyl 2,4,6-Trifluorophenyl Carbamate5.72.0
Methyl Pentafluorophenyl Carbamate0.92.3
Methyl 4-Fluorophenyl Carbamate9.21.8

Pesticide Formulation

This compound also finds applications in pesticide formulations. Its ability to inhibit specific enzymes makes it a candidate for developing effective agricultural chemicals.

Mechanism of Action:

  • Enzyme Inhibition: Carbamates are known as reversible inhibitors of acetylcholinesterase, which plays a critical role in neurotransmission in pests. This property can be harnessed to create pesticides that effectively control pest populations while minimizing environmental impact .

Potential Therapeutic Uses

Emerging research suggests that this compound may have therapeutic applications due to its biochemical properties.

Case Studies:

  • Neuropathy Considerations: Some studies have investigated the link between carbamate exposure and polyneuropathy. Although traditionally viewed as unlikely to cause such effects, recent findings indicate that certain carbamates could exacerbate pre-existing conditions . This necessitates further exploration into their safety and potential medicinal uses.

Mechanism of Action

The mechanism of action of phenyl (2,4,5-trifluorophenyl)carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors or other proteins, modulating their function and signaling pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Lipophilicity :

  • The 3,4,5-trifluorophenyl derivative (compound 8) exhibits the highest experimental lipophilicity (logk = 2.01), attributed to symmetric fluorine distribution enhancing hydrophobic interactions . In contrast, the 2,4,6-trifluorophenyl analogue (compound 7) shows lower lipophilicity (logk = 1.62), likely due to steric hindrance from ortho-fluorines disrupting packing efficiency .
  • The target compound’s 2,4,5-F₃ substitution may yield intermediate lipophilicity, as meta-fluorines balance electron withdrawal and steric effects.

Synthetic Efficiency :

  • Yields for benzyl carbamates range from 52% to 80%, with higher yields observed for 3,4,5-F₃ derivatives (80%, compound 29) compared to 2,4,6-F₃ analogues (68%, compound 28) . This suggests that fluorine position impacts reaction kinetics, possibly due to steric or electronic effects during carbamate formation.

Thermal Stability :

  • Melting points for fluorinated benzyl carbamates exceed 180°C, with the 3,4,5-F₃ derivative (compound 29) having the highest (206–207°C). The phenyl-substituted target compound may exhibit lower melting points due to reduced molecular symmetry compared to benzyl derivatives.

Methodological Considerations

  • Lipophilicity Determination : Experimental logk and logD7.4 values () correlate strongly (r = 0.9972), validating HPLC as a reliable method for lipophilicity assessment. However, discrepancies between experimental and predicted logP values (e.g., ChemBioDraw vs. ACD/Percepta) highlight the need for empirical validation .
  • Synthesis Challenges : The absence of direct synthesis data for the target compound necessitates extrapolation from tert-butyl or benzyl analogues. For example, tert-butyl carbamates () may offer higher steric protection but lower solubility than phenyl derivatives.

Biological Activity

Phenyl (2,4,5-trifluorophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to a class of compounds known as carbamates. The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and biological interactions. The chemical structure can be represented as follows:

C6H4F3NO2\text{C}_6\text{H}_4\text{F}_3\text{N}\text{O}_2

Anticancer Activity

Recent studies have demonstrated that phenyl carbamates exhibit varying degrees of anticancer activity. For instance, a related compound, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine , was shown to have significant growth inhibition against multiple cancer cell lines. The percent growth inhibitions (PGIs) against various cell lines were reported as follows:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
A549/ATCC56.88
MDA-MB-23151.88

These findings suggest that phenyl carbamates may share similar mechanisms of action that warrant further investigation into their anticancer properties .

Enzyme Inhibition

This compound derivatives have also been studied for their enzyme inhibition capabilities. For example, certain phenyl carbamates have shown selective inhibition of matrix metalloproteinase-2 (MMP-2), which is implicated in cancer metastasis and tissue remodeling. The inhibition mechanism involves slow-binding kinetics that enhance the therapeutic potential of these compounds in treating MMP-2-dependent diseases .

Pharmacokinetics and Metabolism

Research indicates that the metabolic stability of phenyl carbamates can significantly affect their biological activity. For instance, one study reported the half-life of a related compound in rat liver S9 fractions, illustrating how structural modifications can influence pharmacokinetic properties:

CompoundHalf-Life (min)
Carbamate 5b22.8 ± 1.5
Gelatinase Inhibitor 223.5 ± 0.5

These results highlight the importance of metabolic pathways in determining the efficacy and safety profiles of phenyl carbamate derivatives .

Study on Hypoglycemic Effects

A recent study synthesized 3-amino-4-(2,4,5-trifluorophenyl) butyric acid , which demonstrated significant hypoglycemic effects in diabetic mice models. The compound showed effective insulin secretion promotion at doses as low as 10 mg/kg, indicating potential applications in diabetes management . This highlights the versatility of this compound derivatives in treating various metabolic disorders.

Q & A

Q. Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight268.06 g/mol
Melting Point121–125°C (ethanol)
LogP2.8 (predicted)
Solubility (DMSO)25 mg/mL

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